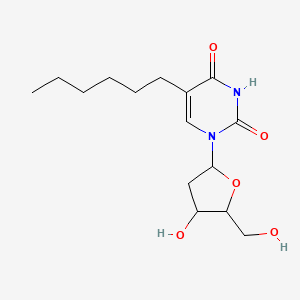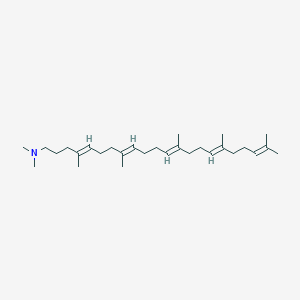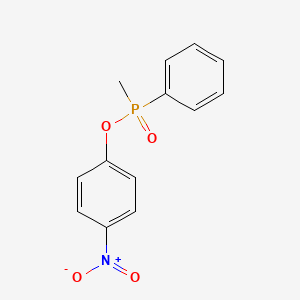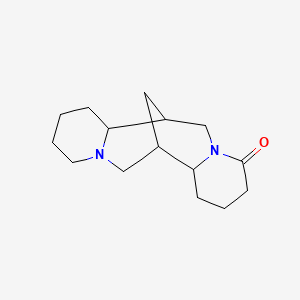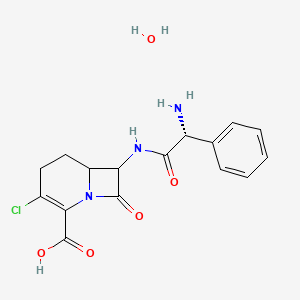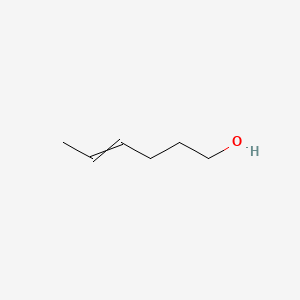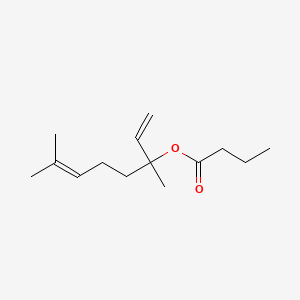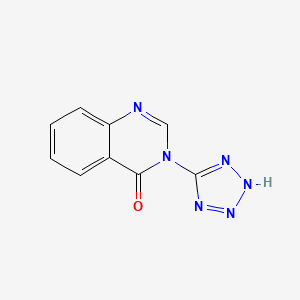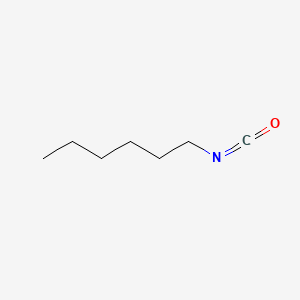
Isocyanate d'hexyle
Vue d'ensemble
Description
Hexyl isocyanate is an organic compound that is widely used in both industrial and laboratory settings. It is a versatile reagent that can be used to synthesize a wide range of compounds, including pharmaceuticals and fine chemicals. Hexyl isocyanate is also used in a variety of scientific research applications, where it is used to study the structure and function of molecules, as well as the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Synthèse des Copolymères
L'isocyanate d'hexyle est utilisé dans la synthèse de copolymères statistiques et en bloc {svg_1}. Ces copolymères sont synthétisés par un mécanisme de polymérisation de coordination, en utilisant un complexe chiral de demi-titanocène comme initiateur {svg_2}. Les rapports de réactivité des monomères des copolymères statistiques sont calculés à l'aide de méthodes graphiques linéaires et du programme informatique COPOINT dans le cadre du modèle terminal {svg_3}.
Étude de la Décomposition Thermique
La cinétique de la décomposition thermique des copolymères statistiques synthétisés à partir de l'this compound est étudiée par analyse thermogravimétrique (ATG) et thermogravimétrie différentielle (DTG) {svg_4}. L'énergie d'activation de ce processus est calculée en utilisant plusieurs modèles théoriques {svg_5}.
Synthèse des Copolymères en Bloc
Les copolymères en bloc constitués de blocs PHIC et PTESPI sont synthétisés par polymérisation de coordination séquentielle {svg_6}. Tous les échantillons sont caractérisés par spectroscopie de résonance magnétique nucléaire (RMN) et chromatographie d'exclusion stérique (SEC) {svg_7}.
Synthèse des Macromonomères
L'this compound est utilisé pour la synthèse de macromonomères à base d'isocyanate hélicoïdaux à tige rigide {svg_8}. Ces macromonomères sont synthétisés par polymérisation anionique vivante {svg_9}.
Synthèse des Copolymères Tribloc Tige-Bobine-Tige
L'this compound est utilisé dans la synthèse de copolymères tribloc tige-bobine-tige avec la 2-vinylpyridine {svg_10}. Cette synthèse est également réalisée par polymérisation anionique vivante {svg_11}.
Synthèse des Macromonomères Chiraux de Poly (n-hexyl isocyanate) (PHIC)
L'this compound est utilisé dans la synthèse de macromonomères chiraux de poly (n-hexyl isocyanate) (PHIC) {svg_12}. Ces macromonomères sont synthétisés par polymérisation anionique vivante {svg_13}.
Safety and Hazards
Hexyl isocyanate is classified as a flammable liquid (Category 3), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction and respiratory sensitization . It’s recommended to avoid breathing its vapors, mist, or gas, and to use personal protective equipment when handling it .
Mécanisme D'action
Target of Action
Hexyl isocyanate is an organic compound that primarily targets small molecules such as water, alcohols, and amines . It is also known to interact with other isocyanates .
Mode of Action
The compound interacts with its targets through a process known as hydrolysis. This can occur across both the nitrogen-carbon (N-C) and carbon-oxygen (C-O) bonds of hexyl isocyanate via concerted mechanisms to form carbamate or imidic acid . The barrier heights for these reactions are influenced by the substituents on the isocyanate .
Biochemical Pathways
The reactions between hexyl isocyanate and small molecules like water are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The hydrolysis of hexyl isocyanate can lead to the formation of carbamate or imidic acid , which are key components in various biochemical pathways.
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 0873 g/mL at 25 °C .
Result of Action
The hydrolysis of hexyl isocyanate results in the formation of carbamate or imidic acid . These products can be used in the synthesis of various polymers, including polyurethanes . Additionally, hexyl isocyanate has been investigated for its antigenicity in the guinea pig animal model of hapten-specific respiratory hypersensitivity .
Action Environment
The action of hexyl isocyanate can be influenced by environmental factors such as the presence of water and other small molecules . For instance, additional water molecules are predicted to lower the barriers to hydrolysis significantly . Furthermore, the compound should be stored in a well-ventilated place and kept cool to maintain its stability .
Analyse Biochimique
Biochemical Properties
Hexyl isocyanate plays a significant role in biochemical reactions due to its high reactivity towards nucleophiles. It interacts with a variety of biomolecules, including enzymes, proteins, and other nucleophiles such as alcohols and amines. The compound forms stable urethane linkages when reacting with alcohols and urea derivatives when reacting with amines . These interactions are crucial in the synthesis of polyurethanes and other polymeric materials.
Cellular Effects
Hexyl isocyanate has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to hexyl isocyanate can lead to respiratory sensitization and inflammation in the respiratory tract . Additionally, it may cause changes in gene expression related to stress responses and detoxification pathways.
Molecular Mechanism
The molecular mechanism of hexyl isocyanate involves its interaction with nucleophilic sites on biomolecules. The compound’s electrophilic nature allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, hexyl isocyanate can inhibit enzymes by modifying their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to moisture, leading to the formation of amines and carbon dioxide . Long-term exposure to hexyl isocyanate in in vitro or in vivo studies has shown that it can cause persistent respiratory sensitization and chronic inflammation . These effects highlight the importance of proper handling and storage of the compound in laboratory environments.
Dosage Effects in Animal Models
The effects of hexyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild respiratory irritation and sensitization. At higher doses, hexyl isocyanate can lead to severe respiratory distress, inflammation, and even systemic toxicity . Threshold effects observed in studies indicate that there is a dose-dependent relationship between hexyl isocyanate exposure and adverse health outcomes.
Metabolic Pathways
Hexyl isocyanate is involved in metabolic pathways that include its conjugation with glutathione in the liver. This conjugation is part of the mercapturic acid pathway, which facilitates the detoxification and excretion of the compound . The interaction with glutathione and other cofactors helps to mitigate the toxic effects of hexyl isocyanate and promotes its elimination from the body.
Transport and Distribution
Within cells and tissues, hexyl isocyanate is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . This distribution pattern can influence its localization and potential toxicity, particularly in organs such as the liver and lungs.
Subcellular Localization
Hexyl isocyanate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on protein function and cellular metabolism . Post-translational modifications and targeting signals play a role in directing hexyl isocyanate to these subcellular locations, impacting its activity and function.
Propriétés
IUPAC Name |
1-isocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJPRQPHZGHVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26746-07-6 | |
| Record name | Hexane, 1-isocyanato-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26746-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062492 | |
| Record name | Hexane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2525-62-4 | |
| Record name | Hexyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hexyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T9YK3VJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)
